B1580000 TAU-METHYL-L-HISTIDINE (METHYL-D3)

TAU-METHYL-L-HISTIDINE (METHYL-D3)

Cat. No.: B1580000
M. Wt: 172.20
Attention: For research use only. Not for human or veterinary use.
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Description

The Indispensable Role of Stable Isotope Tracers in Elucidating Metabolic Pathways

Stable isotope tracers are non-radioactive isotopes that can be incorporated into molecules to track their journey through metabolic pathways. nih.govspringernature.com Unlike their radioactive counterparts, they are safe for use in human studies. nih.gov By introducing a labeled compound like Tau-methyl-L-histidine (methyl-D3) into a biological system, researchers can follow its absorption, distribution, metabolism, and excretion using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. bitesizebio.comwikipedia.org This allows for the precise quantification of metabolic fluxes and the identification of metabolic intermediates, providing a detailed and dynamic picture of cellular processes that would be impossible to obtain through other methods. nih.govspringernature.com The use of stable isotope tracers has revolutionized our understanding of metabolism in both health and disease. nih.govtechnologynetworks.com

Historical Development and Evolution of Isotope-Labeled Methylhistidines as Research Tools

The use of isotopically labeled compounds in metabolic research dates back several decades. Early studies often employed radioactive isotopes, such as carbon-14, to trace metabolic pathways. nih.govnih.gov However, the associated risks limited their application, particularly in human subjects. The advent of stable isotope labeling, coupled with advancements in analytical techniques like mass spectrometry, provided a safer and more powerful alternative.

The synthesis of deuterated and tritiated forms of histidine and its methyl derivatives marked a significant step forward, enabling more detailed investigations into their metabolism. nih.gov Specifically, the development of Tau-methyl-L-histidine (methyl-D3) provided a highly specific tracer for studying the kinetics of methylhistidine and, by extension, muscle protein breakdown. nih.gov This has allowed for more nuanced studies, such as investigating the impact of diet on methylhistidine levels and developing less invasive methods for assessing muscle protein turnover. nih.govresearchgate.net

Overview of Current Academic Research Directions and Applications of TAU-METHYL-L-HISTIDINE (METHYL-D3)

Current research utilizing Tau-methyl-L-histidine (methyl-D3) is broad and impactful. A primary application remains in the field of muscle physiology and pathology. Researchers use this tracer to investigate age-related muscle loss (sarcopenia), the effects of exercise and nutrition on muscle metabolism, and the muscle-wasting effects of various diseases. technologynetworks.com

Beyond muscle, the study of methylhistidine metabolism is proving relevant in other areas. For instance, alterations in methylhistidine levels have been associated with conditions like Alzheimer's disease, preeclampsia, obesity, and kidney disease. smpdb.ca The use of Tau-methyl-L-histidine (methyl-D3) in these contexts can help to elucidate the underlying pathological mechanisms and potentially identify new biomarkers for disease.

Furthermore, recent discoveries have highlighted the broader significance of protein histidine methylation in regulating fundamental cellular processes, including cytoskeletal dynamics and protein translation. nih.gov The development of sophisticated proteomic techniques, in conjunction with stable isotope labeling, is enabling scientists to identify new histidine-methylated proteins and understand the functional consequences of this modification. nih.govnih.gov

Interactive Data Table: Properties of Tau-methyl-L-histidine (methyl-D3)

PropertyValue
Synonyms 1-Methyl-d3-L-histidine, 3-Methyl-d3-L-histidine (archaic), tau-Methyl-d3-L-histidine sigmaaldrich.com
Molecular Formula C₇D₃H₈N₃O₂ sigmaaldrich.com
Molecular Weight 172.20 g/mol sigmaaldrich.com
CAS Number 91037-48-8 sigmaaldrich.com
Isotopic Purity 98 atom % D sigmaaldrich.com
Applications Biomolecular NMR, Metabolism, Metabolomics, Proteomics isotope.com

Properties

Molecular Weight

172.20

Purity

98%

Origin of Product

United States

**biochemical Pathways and in Vivo Dynamics of Methylhistidines**

Endogenous Biosynthesis of 3-Methylhistidine: Post-Translational Methylation of Actin and Myosin

The formation of 3-methylhistidine (3-MH), also known as Nτ-methylhistidine, is a post-translational modification that occurs after the amino acid histidine has been incorporated into proteins. wikipedia.org This process specifically involves the methylation of histidine residues within the contractile proteins actin and myosin, which are abundant in skeletal muscle. wikipedia.orgbevital.no The methylation reaction is catalyzed by a specific class of enzymes.

Identification and Characterization of Specific Protein Histidine Methyltransferases (HMTs)

The enzymes responsible for histidine methylation are known as protein histidine methyltransferases (HMTs). mdpi.com One of the most well-characterized HMTs is SETD3, which has been identified as the primary enzyme that catalyzes the Nτ-methylation of histidine 73 (H73) in β-actin. mdpi.combiorxiv.org Homologs of SETD3 are found across multicellular eukaryotes and are expressed in most mammalian tissues. mdpi.com The structure of SETD3 includes a catalytic SET domain, which is responsible for transferring the methyl group from the donor molecule S-adenosyl-L-methionine (AdoMet), and a RuBisCO LSMT domain that recognizes and binds to the actin substrate. mdpi.com

Another significant class of HMTs belongs to the seven-β-strand (7BS) family, which includes METTL9 and METTL18. nih.gov While SETD3 is specific for N3-methylation of actin, METTL18 is known to catalyze the N3-methylation of RPL-3 His245. nih.gov In contrast, METTL9 is an N1-specific protein histidine methyltransferase, responsible for the majority of N1-methylhistidine formation in human cells, targeting proteins with a "His-x-His" motif. nih.gov

The methylation of histidine's imidazole (B134444) ring can occur at two positions, creating either N1-methylhistidine (Nπ-methylhistidine) or N3-methylhistidine (Nτ-methylhistidine). nih.gov The discovery and characterization of these specific HMTs have been crucial in understanding the molecular basis of protein histidine methylation. mdpi.comoup.com

EnzymeFamilyTarget Histidine PositionPrimary Substrate(s)
SETD3 SET domain-containingNτ (N3)Histidine 73 in β-actin mdpi.combiorxiv.org
METTL18 Seven-β-strand (7BS)Nτ (N3)Histidine 245 in RPL-3 nih.gov
METTL9 Seven-β-strand (7BS)Nπ (N1)"His-x-His" motifs in proteins like S100A9 and NDUFB3 mdpi.comnih.gov

Substrate Specificity and Regulatory Mechanisms of Histidine Methylation on Contractile Proteins

The specificity of HMTs ensures that methylation occurs at precise locations within their target proteins. SETD3 exhibits a high degree of specificity for His73 in β-actin. biorxiv.org Structural and biochemical analyses have revealed that the active site of SETD3 is uniquely configured to recognize the surrounding amino acid sequence and the specific tautomeric state of the histidine residue. nih.gov An asparagine residue (Asn255) in SETD3 plays a critical role in stabilizing the Nπ–H tautomer of histidine, positioning it for methylation. nih.gov While SETD3 is highly specific for histidine, it has been shown to have a broader substrate scope beyond histidine, capable of methylating some histidine mimics, though histidine remains the superior substrate. biorxiv.orgnih.gov

The methylation of actin at His73 by SETD3 is thought to play a role in regulating cytoskeleton assembly and modulating smooth muscle contractility. mdpi.com Methylation can alter the biochemical properties of histidine, including its molecular volume and hydrophobicity, which can in turn affect protein structure, function, and interactions. nih.gov For example, methylation of β-actin has been reported to promote the stabilization of actin filaments. nih.gov

The 3-methylhistidine content of myosin can vary depending on the muscle type, with higher concentrations found in white skeletal muscle compared to red skeletal and smooth muscle. nih.gov In contrast, the 3-methylhistidine content in actin is relatively consistent across different muscle types. nih.gov

Turnover, Release, and Transport of 3-Methylhistidine from Myofibrillar Proteins

The release of 3-methylhistidine from the breakdown of myofibrillar proteins makes it a useful biomarker for assessing muscle protein degradation. wikipedia.orgnih.gov

Metabolic Fate and Excretion Pathways of TAU-METHYL-L-HISTIDINE (METHYL-D3) and its Unlabeled Counterpart in Biological Systems

The isotopically labeled compound, TAU-METHYL-L-HISTIDINE (METHYL-D3), serves as an internal standard for the accurate quantification of its unlabeled counterpart, 3-methylhistidine, in biological samples using techniques like gas chromatography/mass spectrometry. heartlandassays.comisotope.com For the purposes of metabolic studies, it is assumed to follow the same metabolic and excretory pathways as endogenous 3-methylhistidine.

Absence of Reutilization in Protein Synthesis

A key feature of 3-methylhistidine's metabolism is that once it is released from the proteolysis of actin and myosin, it is not reincorporated into new proteins. bevital.nonih.gov This is because there is no transfer RNA (tRNA) that can be charged with 3-methylhistidine, a necessary step for protein synthesis. nih.gov This lack of reutilization is a critical characteristic that makes 3-methylhistidine a valuable marker for quantifying muscle protein breakdown, as its rate of appearance directly reflects the rate of degradation without the confounding factor of reincorporation. nih.gov

Quantitative Excretion Mechanisms and Species-Specific Considerations

Following its release from muscle tissue, 3-methylhistidine is transported through the bloodstream and is quantitatively excreted in the urine. bevital.nonih.gov In humans, 3-methylhistidine is excreted unchanged, making urinary levels a direct indicator of muscle protein breakdown, provided that dietary intake of meat (which contains 3-methylhistidine) is controlled. bevital.nonih.gov

However, there are species-specific differences in the metabolism of 3-methylhistidine. While it is quantitatively excreted in humans and rats, studies in mice have shown that it can be further metabolized. nih.gov In mice, a significant portion of excreted radioactivity from labeled 3-methylhistidine was not associated with 3-methylhistidine or its acetylated form. nih.gov One of the identified metabolites was 1-methylimidazole-4-acetic acid, indicating that in mice, 3-methylhistidine can be decarboxylated and enter the histamine (B1213489) metabolism pathway. nih.gov This extensive metabolism in mice precludes the use of urinary 3-methylhistidine as a straightforward index of myofibrillar protein breakdown in this species. nih.gov

Normal Concentration Ranges of 3-Methylhistidine in Humans

Biological FluidConcentration RangeAverage Concentration
Urine 3.63–69.27 µmol/mmol of creatinine (B1669602) wikipedia.org15–20 µmol/mmol of creatinine wikipedia.org
Blood Plasma 0.0–5.9 µM wikipedia.org2.85 µM wikipedia.org
Cerebrospinal Fluid (CSF) 1.39–6.25 µM wikipedia.org3.82 µM wikipedia.org

Isotopic Tracing Strategies for Elucidating Methylhistidine Fluxes

The fundamental principle of isotopic tracing lies in the administration of a molecule in which one or more atoms have been replaced by their heavier, non-radioactive isotopes. nih.gov For tau-methyl-l-histidine (methyl-d3), the three hydrogen atoms of the methyl group attached to the tau-nitrogen of the imidazole ring are replaced with deuterium (B1214612) atoms. sigmaaldrich.com This labeling increases the mass of the molecule by three Daltons. This mass difference allows the tracer and its subsequent metabolites to be distinguished from their naturally occurring, unlabeled counterparts using analytical techniques like mass spectrometry (MS) coupled with liquid chromatography (LC) or gas chromatography (GC). smpdb.canih.gov

Elucidating Metabolic Fate through Isotopic Labeling

Studies utilizing labeled versions of tau-methylhistidine have been instrumental in defining its metabolic pathways. While direct studies with tau-methyl-l-histidine (methyl-d3) are not extensively documented in publicly available literature, research using a radio-labeled version, N-tau-[Me-¹⁴C]methylhistidine, in mice has provided significant insights into its in vivo behavior. nih.gov

In these tracer studies, after the administration of N-tau-[Me-¹⁴C]methylhistidine, the distribution and chemical form of the label are analyzed in urine and tissues over time. nih.gov Research in mice has shown that a significant portion of administered tau-methylhistidine is excreted in the urine. nih.gov However, it is not entirely metabolically inert. A notable metabolite identified through these tracing experiments is 1-methylimidazole-4-acetic acid, indicating that tau-methylhistidine can be decarboxylated and enter the metabolic pathways of histamine. nih.gov The extent of this metabolism can vary between species and even between sexes within the same species. nih.gov

The following table summarizes the urinary excretion of radioactivity after administration of N-tau-[Me-¹⁴C]methylhistidine in mice and rats, demonstrating the primary route of elimination and the proportion of the parent compound versus its metabolites. nih.gov

Species/SexRadioactivity Excreted in 27h (%)Total Recovery in 5 days (%)Excreted Radioactivity as N-tau-methylhistidine or its Acetylated Derivative (%)
Female Mice96.398.444.0
Male Mice78.092.886.5
Male Rats97.5N/A96.0

Innovative Tracer Strategies for Myofibrillar Protein Dynamics

A novel and highly relevant isotopic tracing strategy has been developed to simultaneously measure muscle protein synthesis (MPS) and muscle protein breakdown (MPB). This method utilizes a dual-labeled amino acid, methyl[D3]-¹³C-methionine, as a precursor. nih.govnih.gov Methionine provides the methyl group for the post-translational methylation of histidine residues in actin and myosin to form 3-methylhistidine (pi-methylhistidine), the isomer of tau-methylhistidine. nih.govnih.gov

In this experimental design, the administered methyl[D3]-¹³C-methionine is incorporated into newly synthesized proteins, allowing for the measurement of MPS. Concurrently, the deuterium-labeled methyl group (D3) is transferred to histidine within myofibrillar proteins. When these proteins are subsequently broken down, methyl[D3]-3-methylhistidine is released into the circulation and can be measured in cell culture media or blood. nih.govnih.gov The rate of appearance of methyl[D3]-3-methylhistidine serves as a direct measure of MPB. nih.govnih.gov

This approach provides a dynamic view of muscle protein turnover. The data below, from an in vitro study using C2C12 myotubes, illustrates the increase in the appearance of methyl[D3]-3-methylhistidine in the cell culture media over time, reflecting ongoing muscle protein breakdown. nih.gov

Time Post-Incubation (hours)Fractional Breakdown Rate (FBR) (%/h)
42.3 ± 0.3
82.2 ± 0.2
484.8 ± 0.2

This research demonstrates the utility of deuterium labeling in the methyl group to trace the flux of methylhistidines as markers of protein metabolism. nih.govnih.gov The analytical detection by LC-MS is sensitive enough to monitor the appearance of the labeled methylhistidine, with single ion monitoring of the specific mass-to-charge ratios (m/z) for the unlabeled (170.09230) and deuterium-labeled (173.11131) 3-methylhistidine. nih.gov

These isotopic tracing strategies are invaluable for understanding the complex dynamics of methylhistidine metabolism. They allow for the non-invasive quantification of metabolic fluxes in vivo, providing crucial data for research in physiology, nutrition, and disease. nih.govisotope.com

**advanced Analytical Methodologies for the Quantitative Determination of Tau Methyl L Histidine Methyl D3 **

Mass Spectrometry-Based Approaches for Isotope Ratio Analysis and Absolute Quantification

Mass spectrometry (MS) is the cornerstone of analytical techniques for the quantification of Tau-methyl-L-histidine (methyl-d3). This is due to its unparalleled sensitivity, specificity, and ability to distinguish between isotopes. Various MS-based approaches have been developed and optimized for this purpose.

Gas chromatography-mass spectrometry (GC-MS) has been a widely used technique for the analysis of amino acids, including methylhistidines. For the analysis of deuterated methylhistidines, GC-MS offers high chromatographic resolution and the ability to generate specific fragmentation patterns for accurate identification and quantification.

Once derivatized, the sample is introduced into the gas chromatograph, where the different components are separated based on their boiling points and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is measured, allowing for the identification and quantification of the target analyte. For Tau-methyl-L-histidine (methyl-d3), the mass spectrometer is set to monitor specific ions that are characteristic of the deuterated compound, allowing for its differentiation from the endogenous, non-deuterated form.

A key advantage of using a deuterated internal standard like Tau-methyl-L-histidine (methyl-d3) in GC-MS analysis is its ability to co-elute with the unlabeled analyte. This co-elution helps to compensate for any variations in sample preparation, injection volume, and ionization efficiency, thereby improving the accuracy and precision of the quantification. mdpi.com

ParameterDescriptionReference
Derivatization Chemical modification to increase volatility. Common reagents include propyl chloroformate and pentafluoropropionic anhydride. researchgate.netnih.gov
Separation Gas chromatography separates derivatized compounds based on boiling points. mdpi.com
Detection Mass spectrometry detects specific ions characteristic of the deuterated and non-deuterated forms. researchgate.net
Internal Standard Tau-methyl-L-histidine (methyl-d3) co-elutes with the unlabeled analyte, correcting for analytical variability. mdpi.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the analysis of a wide range of molecules in complex biological matrices, offering high throughput and exceptional sensitivity. nih.gov This technique is particularly well-suited for the quantification of Tau-methyl-L-histidine (methyl-d3) due to its ability to analyze non-volatile and thermally labile compounds without the need for extensive derivatization.

In an LC-MS/MS system, the sample is first injected into a liquid chromatograph, where the components are separated based on their physicochemical properties, such as polarity. The separated components then enter the tandem mass spectrometer. The first mass spectrometer (MS1) selects the precursor ion of interest (in this case, the protonated molecule of Tau-methyl-L-histidine (methyl-d3)). This selected ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass spectrometer (MS2). This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity, allowing for the detection of picomole levels of the analyte. nih.gov

The use of a stable isotope-labeled internal standard like Tau-methyl-L-histidine (methyl-d3) is crucial in LC-MS/MS to correct for matrix effects, which are a common source of analytical variability in biological samples. sigmaaldrich.com

FeatureAdvantage in Tau-methyl-L-histidine (methyl-d3) AnalysisReference
High Throughput Enables the rapid analysis of a large number of samples. nih.gov
High Sensitivity Allows for the detection of very low concentrations of the analyte. nih.gov
Specificity Multiple reaction monitoring (MRM) minimizes interference from other compounds in the matrix. nih.gov
Matrix Effect Correction The use of a deuterated internal standard compensates for signal suppression or enhancement. sigmaaldrich.com

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) represents a significant advancement in liquid chromatography, offering improved resolution, speed, and sensitivity compared to conventional HPLC. mdpi.com These enhancements are achieved through the use of columns packed with smaller particles (typically sub-2 µm), which requires a specialized UPLC system capable of handling the resulting high backpressures.

For the analysis of Tau-methyl-L-histidine (methyl-d3), UPLC-MS/MS provides several advantages. The increased peak capacity and resolution allow for better separation of the analyte from potentially interfering compounds, leading to more accurate quantification. The shorter analysis times increase sample throughput, which is particularly beneficial for large-scale metabolomics studies. researchgate.net

A targeted UPLC-MS/MS assay can be developed for the quantification of multiple amino acids and related compounds, including Tau-methyl-L-histidine (methyl-d3), in a single run. researchgate.net This is often achieved through pre-column derivatization with reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), which improves the chromatographic and mass spectrometric properties of the analytes. researchgate.net

Isotope ratio mass spectrometry (IRMS) is a specialized technique designed for the high-precision measurement of isotope ratios. nih.gov While GC-MS and LC-MS/MS are used for the absolute quantification of deuterated compounds, IRMS is employed to determine the relative abundance of isotopes with exceptional accuracy. wikipedia.org

In the context of Tau-methyl-L-histidine (methyl-d3), IRMS can be used to verify the isotopic enrichment of the labeled compound and to study subtle changes in isotope ratios that may occur during metabolic processes. The sample is typically combusted to convert the organic compounds into simple gases (e.g., H2, CO2, N2), which are then introduced into the mass spectrometer. pnnl.gov The instrument is designed to simultaneously measure the ion beams of different isotopes, allowing for the precise determination of their ratios. nih.gov

The high precision of IRMS makes it a valuable tool for validating the isotopic purity of tracer materials and for conducting sophisticated tracer studies where minute changes in isotopic composition need to be detected. pnnl.govtaylorfrancis.com

Sample Preparation and Derivatization Strategies for Diverse Biological Matrices (e.g., Plasma, Urine, Muscle Tissue, Cell Culture Media)

The choice of sample preparation and derivatization strategy is critical for the successful analysis of Tau-methyl-L-histidine (methyl-d3) in various biological matrices. The goal of sample preparation is to extract the analyte of interest from the complex matrix, remove interfering substances, and concentrate the analyte to a level that is suitable for analysis. labrulez.com

For liquid samples such as plasma, urine, and cell culture media, common sample preparation techniques include:

Protein Precipitation: This is a simple and effective method for removing proteins from the sample, which can interfere with the analysis and damage the analytical column. lcms.cz Common precipitating agents include methanol, acetonitrile, and trichloroacetic acid.

Solid-Phase Extraction (SPE): This technique is used to selectively isolate the analyte from the sample matrix based on its physicochemical properties. SPE can provide a cleaner extract than protein precipitation and can also be used to concentrate the analyte.

Liquid-Liquid Extraction (LLE): This method involves partitioning the analyte between two immiscible liquids to separate it from interfering substances.

For solid samples like muscle tissue, an initial homogenization and extraction step is required to release the analyte into a liquid phase before further cleanup.

As mentioned previously, derivatization is often necessary for GC-MS analysis to increase the volatility of the analyte. researchgate.net For LC-MS/MS analysis, derivatization can be used to improve the chromatographic retention and ionization efficiency of the analyte. fujifilm.com The choice of derivatization reagent will depend on the specific analytical method and the properties of the analyte.

Quality Control, Validation, and Calibration Protocols in Tracer Studies

The use of Tau-methyl-L-histidine (methyl-d3) in tracer studies necessitates rigorous quality control, validation, and calibration protocols to ensure the accuracy and reliability of the results.

Method Validation: A comprehensive method validation should be performed to demonstrate that the analytical method is suitable for its intended purpose. Key validation parameters include:

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The range over which the response of the method is directly proportional to the concentration of the analyte.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Calibration: A calibration curve is constructed by analyzing a series of standards with known concentrations of the analyte and the internal standard. The response ratio (analyte peak area / internal standard peak area) is plotted against the concentration of the analyte. The concentration of the analyte in unknown samples is then determined by interpolating their response ratios on the calibration curve.

Quality Control (QC) Samples: QC samples are prepared at different concentrations within the calibration range and are analyzed with each batch of samples to monitor the performance of the analytical method. The results of the QC samples must fall within predefined acceptance criteria for the data to be considered valid.

Challenges in Analytical Precision and Accuracy for Low Abundance Isotope Enrichments

The quantitative determination of Tau-methyl-L-histidine (methyl-D3) at low isotopic enrichment is susceptible to a variety of interferences and analytical artifacts that can significantly impact the precision and accuracy of the results. These challenges primarily stem from the inherent limitations of mass spectrometry and the complex nature of the biological matrices in which the compound is often measured.

A primary obstacle is the potential for isobaric interference from the naturally occurring isotopes of the unlabeled (M+0) Tau-methyl-L-histidine. The analyte and its deuterated internal standard are intentionally close in mass. While high-resolution mass spectrometry can often distinguish between the analyte and its isotopologue, the natural isotopic abundance of elements like carbon-13 and nitrogen-15 in the unlabeled molecule can result in mass peaks that overlap with the signal of the methyl-D3 variant, especially at low enrichment levels. This "crosstalk" can artificially inflate the signal of the internal standard, leading to an underestimation of the native analyte's concentration. The extent of this interference is dependent on the resolution of the mass spectrometer and the specific isotopic composition of the analyte.

Matrix effects represent another substantial hurdle in the accurate quantification of low-abundance Tau-methyl-L-histidine (methyl-D3). Co-eluting endogenous components from biological samples such as plasma, urine, or tissue homogenates can suppress or enhance the ionization of the analyte and the internal standard in the mass spectrometer's ion source. Crucially, the deuterium (B1214612) isotope effect can lead to a slight chromatographic separation between the deuterated and non-deuterated forms of the molecule. Even a small difference in retention time can expose the analyte and its internal standard to different matrix environments as they elute from the chromatography column, resulting in differential ion suppression or enhancement. This undermines the fundamental assumption of using a stable isotope-labeled internal standard – that it behaves identically to the analyte throughout the analytical process.

The following interactive table illustrates hypothetical data demonstrating the impact of matrix effects on the analyte-to-internal standard ratio in two different biological matrices.

Sample MatrixAnalyte Peak AreaInternal Standard (methyl-D3) Peak AreaAnalyte/IS Ratio% Ion Suppression (relative to pure solution)
Plasma85,00092,0000.92415%
Urine65,00075,0000.86735%

This table is for illustrative purposes and does not represent actual experimental data.

Furthermore, the purity of the deuterated standard itself is a critical factor. The presence of even trace amounts of the unlabeled Tau-methyl-L-histidine in the methyl-D3 standard can introduce a positive bias in the measurement of the endogenous analyte, particularly when quantifying very low concentrations.

The stability of the deuterium label is also a consideration. While the methyl-D3 label on Tau-methyl-L-histidine is generally stable, the potential for deuterium-hydrogen exchange under certain analytical conditions, such as in the presence of acidic mobile phases or within the ion source, cannot be entirely dismissed. Any loss of the deuterium label would lead to a decrease in the internal standard signal and a corresponding overestimation of the analyte.

**applications of Tau Methyl L Histidine Methyl D3 As a Research Tracer in Animal Models and *in Vitro* Systems**

Quantitative Assessment of Myofibrillar Protein Breakdown Rates

The measurement of urinary or plasma tau-methyl-L-histidine provides a non-invasive and reliable index of the rate of myofibrillar protein breakdown in various animal models, particularly rats. nih.gov The use of the stable isotope-labeled tracer, tau-methyl-L-histidine (methyl-d3), allows for more precise kinetic studies compared to measuring only the endogenous compound. nih.gov

The application of tau-methyl-L-histidine (methyl-d3) as a tracer requires careful methodological planning to ensure accurate and interpretable results.

Tracer Administration : The tracer can be administered to animal models through various routes, with bolus injection being a common method. nih.gov Tracer doses are injected to introduce a known amount of the labeled compound into the system. nih.gov Continuous infusion is another approach used in stable isotope tracer studies to achieve a steady state of tracer concentration in the plasma, which can simplify kinetic modeling. nih.gov

Sampling : Following administration, samples are collected to measure the enrichment of the tracer. Common biological samples include urine and blood plasma. nih.govresearchgate.net In terminal studies, tissue samples can also be collected to assess tissue-specific incorporation and turnover. researchgate.net

Dietary Control : A significant consideration is the dietary intake of methylhistidines from meat. nih.gov To ensure that measurements reflect endogenous protein breakdown rather than dietary pass-through, animals are typically placed on a meat-free diet for a period before and during the study. nih.govnih.gov

Species-Specific Metabolism : The metabolic fate of tau-methyl-L-histidine can vary between species, which is a critical consideration. For instance, studies in mice have shown that tau-methyl-L-histidine can be extensively metabolized before excretion. nih.gov This extensive metabolism complicates its use as a direct index of myofibrillar protein breakdown in mice, as a significant portion of the tracer may be converted to other metabolites. nih.gov In contrast, its quantitative excretion in rats and humans makes it a more reliable marker in these species. nih.gov

Contribution from Other Tissues : While skeletal muscle is the primary source of tau-methyl-L-histidine, other tissues such as the gut can also contribute to the total body pool, which should be considered when interpreting the data. nih.gov

To translate raw tracer data into meaningful biological rates, researchers employ kinetic modeling. The fundamental principle is to measure the dilution of the administered tau-methyl-L-histidine (methyl-d3) tracer by the endogenous, unlabeled tau-methyl-L-histidine released from protein degradation.

The fractional breakdown rate (FBR) of myofibrillar protein can be calculated based on the rate of appearance (Ra) of endogenous tau-methyl-L-histidine in plasma. This is determined by measuring the enrichment of the tracer in plasma over time following a bolus injection. The decay in plasma enrichment reflects the dilution of the tracer by newly released, unlabeled molecules.

One common approach involves:

Administering a known quantity of the tracer, such as tau-methyl-L-histidine (methyl-d3).

Collecting blood samples at multiple time points.

Measuring the ratio of the labeled tracer to the unlabeled compound in each sample using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net

Plotting the natural logarithm of the tracer-to-tracee ratio against time. The slope of the resulting line represents the FBR. nih.gov

More sophisticated mathematical models, often based on differential equations, can also be employed to analyze the kinetic data, providing a more accurate processing of protein turnover information. stjude.org These models can account for various compartments and fluxes within the system.

While plasma and urine measurements provide a whole-body or systemic rate of muscle protein breakdown, tau-methyl-L-histidine tracers can also be used to investigate protein turnover in specific tissues. In studies using rat models, for example, researchers have quantified the concentration of 1-methylhistidine (tau-methylhistidine) in a wide array of tissues to understand its distribution. researchgate.net

Table 1: Distribution of Methylhistidine in Rat Tissues This table, based on findings from research into skeletal muscle toxicity biomarkers, illustrates the wide range of tissues that can be analyzed to understand the distribution and origin of methylhistidines. researchgate.net

Tissue CategorySpecific Tissues Analyzed
Skeletal Muscle Gastrocnemius, Soleus, Quadriceps, Diaphragm
Cardiac Muscle Heart
Smooth Muscle Stomach, Small Intestine, Large Intestine, Bladder
Organs Liver, Kidney, Spleen, Lung, Brain, Testes, Adrenal Gland, Thymus

This interactive table summarizes tissues analyzed for methylhistidine content in preclinical studies, demonstrating the methodology for assessing tissue-specific dynamics.

This tissue-level analysis is critical for understanding diseases that selectively affect certain muscle types or for evaluating the tissue-specific effects of therapeutic or nutritional interventions.

Investigating Amino Acid Metabolism and Fluxes in Intact Organisms

Beyond simply measuring a static breakdown rate, tau-methyl-L-histidine (methyl-d3) is instrumental in studying the dynamic fluxes of amino acid metabolism. nih.gov As a modified amino acid, its pathway from protein release to excretion provides a window into how the body handles amino acids that are not reused for protein synthesis. smpdb.ca

Tracer studies in intact organisms allow for the calculation of key metabolic parameters, such as:

Whole-Body Rate of Appearance (WbRa) : This measures the total rate at which tau-methyl-L-histidine appears in the plasma from all endogenous sources, reflecting the whole-body protein breakdown rate. nih.gov

Plasma Clearance Rate : This indicates the efficiency with which the compound is removed from the circulation, primarily by the kidneys for excretion. nih.gov

Studies comparing different physiological states, such as in young versus older subjects, have utilized L-tau-MethylHistidine [methyl-2H3] to reveal age-related changes in amino acid flux and whole-body protein balance. nih.gov Such research helps to elucidate how metabolic pathways involving amino acids are altered by factors like age, disease, or nutrition, contributing to a broader understanding of metabolic health. nih.govaccscience.com

Elucidating Mechanisms of Muscle Remodeling and Adaptation

Muscle tissue is highly plastic, constantly remodeling in response to stimuli such as exercise, injury, and nutritional changes. Tau-methyl-L-histidine (methyl-d3) is a valuable tool for elucidating the mechanisms behind this remodeling, specifically by isolating the catabolic aspect of the process. nih.govnih.gov

For example, in rat models of drug-induced myotoxicity, a significant increase in urinary and serum levels of 1-methylhistidine served as a clear biomarker of skeletal muscle damage and breakdown. researchgate.net Conversely, conditions expected to produce an anabolic effect on skeletal muscle resulted in a decrease in its excretion. researchgate.net By providing a quantitative measure of myofibrillar protein degradation, the tracer allows researchers to assess how different stimuli shift the balance between muscle protein synthesis and breakdown, which is the core of muscle remodeling and adaptation. nih.gov

Preclinical animal models are essential for understanding how nutrition affects muscle health. The use of tau-methyl-L-histidine as a biomarker has been particularly insightful in studies on dietary protein and energy manipulation.

A key study in growing rats demonstrated the differential response of muscle protein breakdown to either protein deficiency or combined protein-energy restriction. nih.gov The rate of muscle protein degradation, as tracked by urinary N-tau-methylhistidine output, responded sensitively and in opposite directions depending on the nature of the dietary insufficiency. nih.gov

Table 2: Research Findings on Nutritional Interventions and N-tau-methylhistidine Excretion in Rats This table summarizes the results from a study investigating the effects of dietary manipulation on muscle protein breakdown, as measured by urinary N-tau-methylhistidine. nih.gov

Experimental GroupDietary RegimenObservation on Body WeightObservation on N-tau-methylhistidine Excretion
Control Standard DietProgressive increaseProgressive rise, slightly less rapid than weight gain
Protein-Depleted 0.5% Lactalbumin DietWeight lossMarked and progressive decrease, greater than the fall in body weight
Protein-Energy Restricted 1% Lactalbumin Diet (50% intake)Sharp lossInitial small increase, followed by a decrease
Repletion (Both Groups) Return to Control DietWeight gainRose in parallel with body weight

This interactive table details the findings from a preclinical nutritional study, highlighting how tau-methyl-L-histidine excretion tracks changes in muscle protein kinetics in response to different diets.

These findings demonstrate that muscle protein breakdown is not simply a passive response to malnutrition but is actively regulated. During protein-only restriction, the body appears to conserve muscle mass by downregulating protein breakdown. nih.gov However, when energy is also restricted, an initial increase in muscle protein breakdown may occur to supply amino acids for energy or synthesis of essential proteins, before a subsequent decrease. nih.gov Such detailed kinetic information, made possible by tracers like tau-methyl-L-histidine, is critical for developing effective nutritional strategies to preserve muscle mass in clinical settings.

Impact of Physical Activity and Disuse on Myofibrillar Protein Turnover

The use of tau-methyl-l-histidine tracers has been pivotal in elucidating the adaptive responses of muscle tissue to the opposing stimuli of physical activity and disuse. Research employing this methodology has demonstrated that exercise and inactivity induce distinct changes in the rate of myofibrillar protein breakdown.

Strenuous physical activity has been shown to increase the rate of muscle protein degradation. Studies in both animal models and human subjects have reported elevated urinary excretion of N-tau-methylhistidine following bouts of intense exercise, such as treadmill running for rats and long-distance running or weightlifting for humans. nih.gov This increase in the tracer's excretion signifies an accelerated breakdown of myofibrillar proteins, a key component of the muscle remodeling process that occurs in response to exercise stress. nih.gov The findings support the hypothesis that exercise-induced muscle adaptation involves a dynamic turnover of muscle proteins, where periods of increased breakdown are integral to the subsequent repair and growth phases. nih.gov

Conversely, studies on muscle disuse have yielded more nuanced results. An investigation into the effects of short-term limb immobilization (2 days) found that this period of inactivity did not significantly alter the rate of muscle protein breakdown in either the postabsorptive (fasted) or postprandial (fed) state. wur.nl This suggests that the initial and rapid muscle atrophy associated with brief periods of disuse is primarily driven by a reduction in muscle protein synthesis rates rather than an increase in breakdown. wur.nl However, other research indicates that the measurement of 3-methylhistidine excretion remains a valuable tool for exploring the effects of physical trauma, a common cause of disuse, on the rate of muscle protein breakdown. nih.gov

The use of D3-3MH allows for precise quantification of these changes. For example, a study in older males using an oral D3-3MH tracer determined the mean rate of whole-body muscle protein breakdown to be 0.052 per hour. nih.gov Such precise data are critical for understanding the metabolic shifts associated with aging and physical activity.

ConditionModelKey FindingImplicationReference
Physical Activity
Strenuous ExerciseRats & HumansElevated excretion of N-tau-methylhistidine for up to 48 hours post-exercise.Increased muscle protein breakdown is a component of the metabolic response to exercise. nih.gov
Disuse
Short-term Immobilization (2 days)HumansNo significant change in postabsorptive or postprandial muscle protein breakdown rates.Early muscle loss from disuse is primarily due to decreased protein synthesis, not increased breakdown. wur.nl
Baseline Measurement
AgingOlder MalesMean whole-body muscle protein breakdown rate of 0.052/hour.Provides a quantitative baseline for studying interventions in aging populations. nih.gov

Studying Muscle Wasting Syndromes (e.g., Sarcopenia, Atrophy) in Animal Models

Tau-methyl-l-histidine serves as a critical biomarker for investigating the pathophysiology of muscle wasting syndromes, such as sarcopenia (age-related muscle loss) and atrophy resulting from various diseases. nih.gove-acnm.org By measuring the excretion of this modified amino acid, researchers can quantify the rate of myofibrillar protein catabolism, providing a direct index of muscle degradation in various pathological states. nih.govresearchgate.net

In animal models and clinical studies, elevated levels of urinary 3-methylhistidine are a hallmark of accelerated muscle breakdown. Research has shown that myofibrillar protein catabolism is significantly increased in severe neuromuscular diseases, including Duchenne muscular dystrophy and motor neurone disease. nih.govresearchgate.net Similarly, conditions like thyrotoxicosis (overactive thyroid) and neoplastic disease (cancer), which are often associated with significant muscle wasting (cachexia), also show an increased fractional catabolic rate of myofibrillar protein. nih.govresearchgate.net In contrast, conditions such as hypothyroid myopathy are associated with a significant decrease in 3-methylhistidine excretion, reflecting a slowed rate of muscle protein turnover. nih.gov

ConditionFinding on Myofibrillar Protein CatabolismReference
Duchenne Muscular DystrophySignificantly raised nih.govresearchgate.net
Motor Neurone DiseaseSignificantly raised nih.gov
PolymyositisSignificantly raised nih.gov
Thyrotoxic MyopathySignificantly raised nih.govresearchgate.net
Neoplastic DiseaseIncreased researchgate.net
Severe InjuryIncreased researchgate.net
Hypothyroid MyopathySignificantly decreased nih.gov
OsteomalaciaDecreased researchgate.net

Contributions to Understanding Histidine Methylation Dynamics Beyond Myofibrillar Proteins

While the role of tau-methyl-l-histidine as a marker for myofibrillar protein breakdown is well-established, research has expanded to understand the broader dynamics of histidine methylation across the entire proteome. Histidine methylation is a post-translational modification that is not limited to the contractile proteins actin and myosin. nih.gov

Large-scale proteomic studies have revealed that histidine methylation is a widespread modification in human cells, occurring on a diverse range of proteins. nih.gov One comprehensive analysis identified 299 histidine methylation sites in HeLa cells alone, highlighting that this modification extends far beyond muscle-specific proteins. nih.gov This research demonstrates that histidine methylation is a common regulatory mark, akin to more extensively studied modifications like phosphorylation and lysine (B10760008) methylation. nih.gov

The discovery and characterization of human histidine methyltransferase enzymes, such as SETD3 and METTL9, have been crucial in this field. nih.govhmdb.ca SETD3 was identified as the enzyme responsible for the well-known methylation of histidine-73 on actin. nih.gov Further studies have shown that SETD3 possesses a broader substrate scope than initially thought, capable of methylating various histidine mimics, which provides insight into the enzyme's catalytic mechanism. nih.gov This work also revealed that SETD3 can catalyze the formation of Nπ,Nτ-dimethylhistidine, indicating a more complex regulation of histidine methylation than a simple on/off switch. nih.gov

These findings suggest that histidine methylation may play a significant regulatory role in numerous cellular processes beyond muscle contraction. The colocalization of histidine methylation with other functionally important modifications and disease-associated mutations points to its potential involvement in cell signaling and pathophysiology. nih.gov The use of stable isotope-labeled compounds related to histidine metabolism, including deuterated tracers, is integral to the mass spectrometry-based techniques that enable these large-scale identifications and the ongoing exploration of the "histidine methylome." nih.govnih.govsigmaaldrich.com

**factors Influencing Methylhistidine Metabolism and Methodological Interpretations in Research Contexts**

Endogenous and Exogenous Modulators of 3-Methylhistidine Kinetics

The rate at which 3-methylhistidine appears in circulation and is subsequently excreted is subject to modulation by both internal physiological signals and external factors, most notably diet.

Influence of Dietary Composition on Tracer Studies

The presence of 3-methylhistidine in dietary sources, particularly meat and poultry, can significantly confound the interpretation of endogenous production rates. rupahealth.comnih.govresearchgate.net When using tracers like tau-methyl-l-histidine (methyl-d3), it is critical to account for this exogenous intake.

Research has shown that consuming meat can elevate urinary 3-methylhistidine levels. researchgate.netdntb.gov.uawikipedia.orgnih.gov To mitigate this, studies often require subjects to adhere to a meat-free diet for a period, typically at least three days, before and during the sample collection period to ensure that the measured 3-methylhistidine is of endogenous origin. nih.govresearchgate.net

A study involving healthy men demonstrated that a meat-containing meal at the time of tracer administration did not significantly alter the isotopic decay of urinary or plasma D-3MH over a 10-hour sampling period. nih.gov However, it did introduce slightly more variability in the estimated decay constants. nih.gov This suggests that while tracer methods can help distinguish between dietary and endogenous 3-MH, careful dietary control remains a best practice to enhance the precision of the measurements. nih.gov

Another study highlighted that not only solid meats but also meat stocks can contribute to urinary 3-methylhistidine excretion, as they contain a soluble fraction of the compound. researchgate.net This underscores the need for comprehensive dietary restrictions in studies measuring endogenous 3-methylhistidine production.

To address the challenge of dietary influence, some researchers advocate for the simultaneous measurement of 1-methylhistidine (1-MH). nih.govbevital.no Since 1-MH is not produced endogenously in humans but is present in meat, it can serve as a biomarker for recent meat consumption, helping to correct for the exogenous contribution to 3-MH levels. nih.govbevital.no

Table 1: Impact of Dietary Control on 3-Methylhistidine Measurement

Dietary ConditionEffect on 3-Methylhistidine LevelsMethodological Consideration
Meat ConsumptionIncreases urinary and plasma 3-methylhistidine. researchgate.netdntb.gov.uawikipedia.orgnih.govImplement a meat-free diet for at least 3 days prior to and during sample collection. nih.govresearchgate.net
Meat Stock IngestionContributes to urinary 3-methylhistidine due to soluble fractions. researchgate.netDietary restrictions should include all meat-derived products, including broths and stocks. researchgate.net
Tracer Administration with a MealMay increase variability in tracer decay constants. nih.govStandardize meal composition or conduct studies in a fasted state for greater precision. nih.gov

Hormonal and Systemic Regulatory Mechanisms

Hormones play a significant role in regulating muscle protein turnover and, consequently, 3-methylhistidine release. Insulin (B600854), for instance, is known to have an inhibitory effect on muscle protein breakdown. nih.govphysiology.org Following a meal, the rise in insulin levels can suppress proteolysis, leading to a decrease in the release of 3-methylhistidine from muscle tissue.

Conversely, certain catabolic hormones can increase muscle protein breakdown. For example, studies have shown that conditions like thyrotoxicosis and the administration of corticosteroids (e.g., prednisolone) are associated with increased urinary excretion of 3-methylhistidine, reflecting a higher rate of myofibrillar protein degradation. researchgate.net

Systemic inflammatory responses and various disease states can also influence 3-methylhistidine kinetics. Conditions associated with nitrogen loss, such as severe injury and neoplastic disease, often lead to elevated 3-methylhistidine excretion, indicative of accelerated muscle catabolism. researchgate.net In contrast, conditions like myxedema and hypothermia have been associated with decreased 3-methylhistidine to creatinine (B1669602) ratios. researchgate.net

Age-Related Changes in Protein Turnover and Methylhistidine Dynamics in Experimental Animals

The aging process is associated with a decline in muscle mass, a condition known as sarcopenia, which involves alterations in muscle protein turnover. nih.gov Studies in experimental animals provide valuable insights into these age-related changes and their effect on 3-methylhistidine dynamics.

A study comparing younger and older healthy men using a D-3MH tracer found that urinary decay constants of the tracer were significantly different between the two age groups, suggesting age-related alterations in 3-methylhistidine kinetics. nih.gov Specifically, older adults may exhibit a lower rate of whole-body protein turnover for certain amino acids. nih.gov

Table 2: Age-Related Differences in 3-Methylhistidine (3-MH) Kinetics

Age GroupObservationImplication
Neonates vs. AdultsHigher 3-MH/creatinine ratio in neonates, declining to maturity. nih.govThe fractional rate of muscle protein degradation is higher in early life.
Younger vs. Older AdultsSignificant difference in urinary D-3MH tracer decay constants. nih.govAging alters the kinetics of 3-methylhistidine metabolism.
Older AdultsPotential for blunted muscle protein breakdown response to anabolic stimuli. physiology.orgThe capacity for muscle remodeling and repair may be reduced with age.

Limitations and Nuances in Translating Tracer Data Across Different Biological Systems

While tau-methyl-l-histidine (methyl-d3) and other tracers are powerful tools, there are inherent limitations and important nuances to consider when interpreting and translating the data, particularly across different biological systems.

One of the primary limitations is that 3-methylhistidine is not exclusively derived from skeletal muscle. researchgate.netnih.gov While skeletal muscle is the major contributor, other tissues such as the gastrointestinal tract and skin also release 3-methylhistidine, although their turnover rates and contribution to the total urinary excretion can differ between species. nih.gov For example, in rats, the gastrointestinal tract has been shown to contribute a significant portion of urinary 3-methylhistidine. nih.gov However, in humans, the contribution from the small intestine appears to be negligible. nih.gov

The assumption of a constant concentration of 3-methylhistidine in muscle protein is generally held to be true throughout life, which is a key principle for its use as a biomarker. nih.gov However, some studies have noted minor variations. For instance, a small but significant decrease in the 3-methylhistidine content of actin was observed in protein-depleted rats. nih.gov

Furthermore, the metabolic state of the individual can influence the interpretation of tracer data. For example, in malnourished individuals, the relationship between urinary 3-methylhistidine excretion and whole-body protein metabolism can be complex. nih.gov

The translation of findings from animal models to humans must be done with caution. While animal studies provide invaluable mechanistic insights, species-specific differences in metabolism and the relative contribution of different tissues to the 3-methylhistidine pool necessitate careful consideration when extrapolating results.

Development of Combined Isotope Tracer Approaches for Multi-Parameter Assessment

To overcome some of the limitations of single-tracer methods and to gain a more comprehensive understanding of protein metabolism, researchers have developed combined isotope tracer approaches. nih.goviaea.orgiaea.orgtechnologynetworks.comnih.gov These methods often involve the simultaneous use of multiple stable isotopes to assess different aspects of protein and amino acid kinetics.

For instance, a dual stable isotope tracer technique can be used to compare the digestibility of a test protein to a standard protein by labeling them with different isotopes, such as deuterium (B1214612) and carbon-13. iaea.org This allows for a more accurate assessment of protein quality.

Another innovative approach involves using a single tracer that can provide information on both muscle protein synthesis and breakdown. A recently developed method utilizes methyl[D3]-13C-methionine. nih.govresearchgate.net The incorporation of the 13C-methionine into protein is used to measure synthesis, while the transfer of the methyl[D3] group to histidine and the subsequent appearance of methyl[D3]-methylhistidine is used to quantify breakdown. nih.govresearchgate.net

Combining stable isotope tracers with other techniques, such as positron emission tomography (PET), can provide spatial information, allowing for the evaluation of protein metabolism in specific organs or body regions. nih.gov While powerful, the high cost and need for specialized facilities limit the widespread use of such combined techniques. nih.gov

These multi-parameter assessment strategies represent a significant advancement in the field, enabling a more nuanced and detailed investigation of the complex interplay of factors that regulate protein turnover in various physiological and pathological states.

**future Directions and Emerging Research Avenues for Tau Methyl L Histidine Methyl D3 Studies**

Integration of Isotope Tracing with Multi-Omics Technologies (e.g., Proteomics, Metabolomics) for Systems-Level Understanding

The use of Tau-methyl-l-histidine (methyl-d3) is expanding beyond standalone tracer studies into integrated, systems-level approaches. By combining stable isotope tracing with multi-omics technologies, researchers can achieve a more holistic understanding of metabolic pathways. isotope.comisotope.com The applications for deuterated methylhistidine explicitly include metabolomics and proteomics, highlighting its role in these large-scale studies. isotope.comisotope.com

This integration allows for the direct measurement of protein breakdown rates to be correlated with global changes in protein expression (proteomics) and metabolite concentrations (metabolomics). For instance, a study might use Tau-methyl-l-histidine (methyl-d3) to quantify myofibrillar protein catabolism while simultaneously profiling the muscle metabolome and proteome under different physiological conditions. This approach can reveal how changes in protein turnover are linked to specific metabolic signatures or protein expression profiles, offering a powerful tool for understanding complex diseases, the effects of nutrition, and the aging process. Tracer amino-acid incorporation methods are particularly well-suited for investigating the relative contributions of various tissues and individual proteins to whole-body metabolism. nih.gov

| Biomolecular NMR | Structural and dynamic studies of proteins and metabolites incorporating the stable isotope. | To understand the structural consequences of protein modification and metabolism. isotope.comisotope.com |

Development of Novel Analytical Platforms for Enhanced Sensitivity, Throughput, and Miniaturization

Progress in understanding methylhistidine metabolism is intrinsically linked to advancements in analytical technology. While established methods like high-pressure liquid chromatography (HPLC) have provided a sensitive means to determine 3-methylhistidine levels in plasma and urine, the field is moving towards platforms that offer even greater performance. nih.gov

Key areas of development include:

Enhanced Throughput: True high-throughput screening (HTS) of large compound libraries, once considered too time-consuming for mass spectrometry-based assays, is becoming feasible. researchgate.net Strategies such as multiplexing, where samples are pooled and analyzed simultaneously using "mass-tagged" substrates, can increase the throughput of platforms like RapidFire mass spectrometry by four-fold or more without compromising data quality. researchgate.net

Enhanced Sensitivity and Miniaturization: The development of miniaturized reaction cartridges for automated protein sequencing has drastically reduced analysis times. nih.gov These systems improve the recovery of more chemically unstable molecules and achieve reproducibly high yields from smaller sample amounts, paving the way for micro-scale analysis. nih.gov

Table 2: Comparison of Analytical Platform Advancements

Platform Feature Traditional Method (e.g., HPLC) Novel Platform (e.g., Multiplexed MS, Miniaturized Sequencers) Advantage of Novel Platform
Throughput Sequential sample analysis. Simultaneous analysis of pooled samples. researchgate.net Drastic reduction in total analysis time for large studies. researchgate.net
Sensitivity Sensitive for plasma and urine. nih.gov High initial and repetitive cycle yields. nih.gov Requires less material for analysis.
Miniaturization Standard laboratory scale. Miniaturized reaction cartridges. nih.gov Reduced reagent consumption and sample volume.

| Speed | Standard run times. | Degradation times of <25 min; analysis times of <16 min. nih.gov | Accelerated analysis for faster results. nih.gov |

Expansion of Tracer Applications to New Animal Models and Biological Questions

The application of Tau-methyl-l-histidine tracers is being extended to diverse animal models, which can reveal species-specific differences in metabolism and address new biological questions. A study involving tracer doses of radioactive N tau-methylhistidine in mice and rats demonstrated significant metabolic variations. nih.gov

In a 27-hour period, female mice, male mice, and male rats excreted 96.3%, 78.0%, and 97.5% of the injected radioactivity, respectively. nih.gov However, the metabolic fate of the tracer differed markedly. In rats and male mice, the majority of the excreted radioactivity was associated with N tau-methylhistidine or its acetylated form (96.0% and 86.5%, respectively). nih.gov In contrast, in female mice, these compounds accounted for only 44% of the excreted radioactivity, with the rest being associated with several other metabolites. nih.gov One of these metabolites was identified as 1-methylimidazole-4-acetic acid, indicating that in mice, N tau-methylhistidine can be decarboxylated and enter the histamine (B1213489) metabolism pathway. nih.gov This extensive metabolism in mice complicates its use as a direct index of myofibrillar protein breakdown in that species and opens up new research questions about the enzymatic pathways and genetic factors responsible for these species- and sex-specific differences. nih.gov

Table 3: Species-Specific Metabolism of N tau-methylhistidine Tracer

Animal Model Radioactivity Excreted (27h) % as N tau-methylhistidine or Acetylated Derivative Key Metabolic Finding
Male Rat 97.5% 96.0% Limited metabolism, suitable as a breakdown marker. nih.gov
Male Mouse 78.0% 86.5% Some metabolism, but largely excreted intact. nih.gov

| Female Mouse | 96.3% | 44.0% | Extensive metabolism into other compounds, including 1-methylimidazole-4-acetic acid. nih.gov |

Refinement of Kinetic Models for More Accurate and Comprehensive Metabolic Profiling

The interpretation of data from tracer studies relies heavily on mathematical kinetic models. youtube.com Early methods often depended on quantitative urine collection to measure 3-methylhistidine (3MH) excretion as a marker of muscle protein breakdown. nih.gov However, these approaches provide limited detail about the underlying metabolism. nih.gov

Future research is focused on refining these models for greater accuracy. More sophisticated approaches now use data from a single bolus dose of a tracer like Tau-methyl-l-histidine (methyl-d3) and serial blood samples to develop multi-compartment kinetic models. nih.gov A three-compartment model has been successfully used to define the masses and fluxes of 3MH in humans, allowing for the calculation of intracellular de novo production of 3MH without needing urine collections. nih.gov This represents a significant refinement, offering a more detailed and less invasive method to measure muscle proteolysis. nih.gov

Further refinements, inspired by kinetic modeling of other amino acid tracers, aim to calculate more comprehensive parameters, such as: nih.gov

Unidirectional blood-brain clearance (K₁): The rate of tracer transport from blood to tissue.

Net blood-brain clearance (K_in): The net rate of tracer accumulation in tissue.

Equilibrium distribution volume (V_T): The ratio of the tracer concentration in tissue to plasma at equilibrium.

Improving these models requires careful consideration of the true precursor pool for protein synthesis and accounting for factors like amino acid recycling and transmembrane transport. nih.gov

Exploration of Intracellular Compartmentalization and Non-Canonical Roles of Methylhistidines

A significant frontier in methylhistidine research is understanding its function and location within the cell's various compartments. youtube.comyoutube.com Cells are highly organized, with organelles like the endoplasmic reticulum and mitochondria creating specialized environments for biochemical reactions. youtube.comuniprot.org

Recent research has shed light on where histidine methylation occurs. The enzyme Mettl9, a protein-histidine N-methyltransferase, has been shown to colocalize with membranous compartments, specifically the endoplasmic reticulum and mitochondria. uniprot.org This finding suggests that these organelles are key sites for the synthesis of methylhistidines, which are subsequently incorporated into proteins like actin and myosin before being released during protein degradation. nih.govmedchemexpress.com

Beyond its canonical role as a biomarker for muscle protein breakdown, emerging evidence points to non-canonical functions of methylhistidines. The methylation of histidine itself, catalyzed by enzymes like Mettl9, may have direct functional consequences for the target proteins. uniprot.org For example, 1-methylhistidine modification is suggested to affect the binding of zinc and other metals to target proteins such as S100A9 and various zinc transporters. uniprot.org This implies a role for histidine methylation in regulating metal ion homeostasis and protein function, a research avenue that moves beyond viewing methylhistidine solely as an inert metabolic byproduct.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of TAU-METHYL-L-HISTIDINE (METHYL-D3) critical for experimental design?

  • Methodological Answer : The compound’s molecular formula (C₇H₈D₃N₃O₂) and isotopic labeling (three deuterium atoms on the methyl group) influence its stability, solubility, and interaction in biological systems. For example, deuterium substitution reduces metabolic degradation rates compared to non-deuterated analogs, making it suitable for tracer studies. Stability during storage requires refrigeration (0–6°C) to prevent isotopic scrambling or decomposition, as seen in protocols for similar deuterated standards .

Q. Which analytical techniques are validated for quantifying TAU-METHYL-L-HISTIDINE (METHYL-D3) in complex matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity to isotopic labeling. Key parameters include:

  • Ionization : Electrospray ionization (ESI) in positive mode.
  • Chromatography : Reverse-phase columns (e.g., C18) with mobile phases optimized for polar metabolites.
  • Quantitation : Use deuterated internal standards to correct for matrix effects. For structural validation, nuclear magnetic resonance (NMR) spectroscopy (e.g., ²H-NMR) confirms deuterium incorporation .

Q. What protocols ensure reliable synthesis of TAU-METHYL-L-HISTIDINE (METHYL-D3) with high isotopic purity?

  • Methodological Answer : Synthesis typically involves catalytic deuteration of the methyl group using deuterated reagents (e.g., D₂O or deuterated methyl iodide). Post-synthesis, purity is assessed via:

  • Mass Spectrometry : To confirm >98% isotopic enrichment.
  • NMR : To verify absence of protium contamination.
    Storage under inert atmospheres (argon) at low temperatures minimizes deuterium loss .

Advanced Research Questions

Q. How does TAU-METHYL-L-HISTIDINE (METHYL-D3) facilitate metabolic flux analysis in in vivo studies?

  • Methodological Answer : The deuterated methyl group acts as a stable isotopic tracer, enabling tracking of histidine metabolism pathways. For example:

  • Experimental Design : Administer the compound intravenously in model organisms; collect tissue samples at timed intervals.
  • Data Analysis : Use LC-MS/MS to measure deuterium retention in metabolites (e.g., histidine-derived intermediates).
    Challenges include correcting for natural abundance deuterium and ensuring isotopic purity across biological replicates .

Q. What strategies resolve contradictions in uptake kinetics data for TAU-METHYL-L-HISTIDINE (METHYL-D3) across microbial strains?

  • Methodological Answer : Discrepancies (e.g., 50–100-fold uptake differences between wild-type and mutant M. bovis BCG) require:

  • Controlled Replicates : Repeat assays with standardized substrate concentrations and incubation times.
  • Complementary Methods : Validate transport kinetics using radiolabeled analogs or fluorescence-based assays.
  • Knockout Controls : Use transporter-deficient mutants (e.g., metM::himar1) to isolate specific uptake mechanisms .

Q. How can researchers optimize isotopic stability in long-term metabolic studies using TAU-METHYL-L-HISTIDINE (METHYL-D3)?

  • Methodological Answer :

  • Storage : Aliquot the compound in amber vials at -80°C under argon to prevent oxidation.
  • QC Checks : Perform monthly LC-MS/MS analyses to monitor deuterium loss.
  • In Vivo Validation : Include negative controls (samples without substrate) to confirm absence of background interference, as demonstrated in mycobacterial uptake assays .

Q. What ethical and statistical considerations apply to animal studies involving TAU-METHYL-L-HISTIDINE (METHYL-D3)?

  • Methodological Answer :

  • Ethics : Adhere to institutional guidelines (e.g., Ardabil University of Medical Sciences’ IR.ARUM.REC.1400.239 protocol) for humane dosing and tissue collection.
  • Statistics : Collaborate with biostatisticians to determine sample sizes and ANOVA models for longitudinal metabolite data. Pre-register protocols to mitigate bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.